molecular formula C7H16N2O2S B1403438 (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide CAS No. 1419075-93-6

(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide

Cat. No.: B1403438
CAS No.: 1419075-93-6
M. Wt: 192.28 g/mol
InChI Key: KTEJVLRMWVTLDB-SSDOTTSWSA-N
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Description

®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidine ring, a methyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide typically involves the following steps:

    Formation of Piperidine Derivative: The starting material, ®-piperidine-3-carboxylic acid, is converted to its corresponding amine derivative through reduction reactions.

    N-Methylation: The amine derivative is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

    Sulfonamide Formation: The N-methylated piperidine derivative is reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form ®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide.

Industrial Production Methods

Industrial production of ®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It affects various biochemical pathways, including neurotransmitter signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-(piperidin-3-yl)methanesulfonamide: Lacks the ®-configuration, leading to different stereochemical properties.

    N-Methyl-N-(piperidin-4-yl)methanesulfonamide: The piperidine ring is substituted at the 4-position instead of the 3-position.

    N-Methyl-N-(piperidin-2-yl)methanesulfonamide: The piperidine ring is substituted at the 2-position.

Uniqueness

®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activity compared to its analogs.

Properties

IUPAC Name

N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEJVLRMWVTLDB-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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